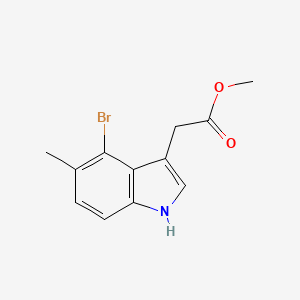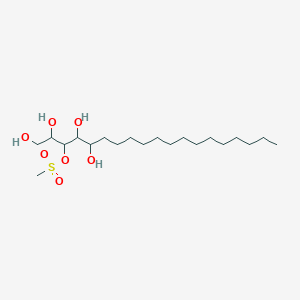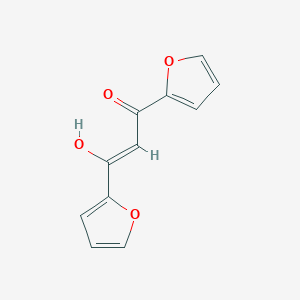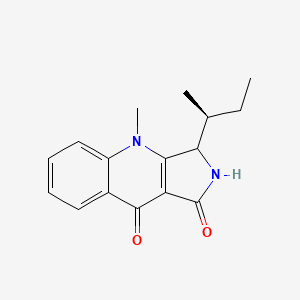
QuinolactacinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolactacin A is a natural product belonging to the class of N-methyl-4-quinolones. It is derived from fungi, specifically from the Penicillium species. This compound exhibits a wide range of biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Quinolactacin A involves a nonribosomal peptide synthetase pathway. This pathway has been reconstituted heterologously and involves in vitro enzymatic synthesis . The N-desmethyl analog of Quinolactacin A can be accessed through the construction of a hybrid bacterial and fungal pathway in a heterologous host .
Industrial Production Methods
the use of heterologous reconstitution and in vitro enzymatic synthesis suggests potential for scalable production methods involving microbial fermentation and biotechnological approaches .
Chemical Reactions Analysis
Types of Reactions
Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .
Common Reagents and Conditions
Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .
Scientific Research Applications
Quinolactacin A has a wide range of scientific research applications:
Mechanism of Action
Quinolactacin A exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, Quinolactacin A increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders . The compound also interacts with other molecular targets, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinolactacin B and C: These are other quinolone compounds derived from the Penicillium species.
Fluoroquinolones: A class of synthetic antibiotics that also contain the quinolone core.
Uniqueness of Quinolactacin A
Quinolactacin A is unique due to its natural origin and the presence of the N-methyl-4-quinolone structure. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1 |
InChI Key |
FLHQAMWKNPOTDV-LLTODGECSA-N |
Isomeric SMILES |
CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


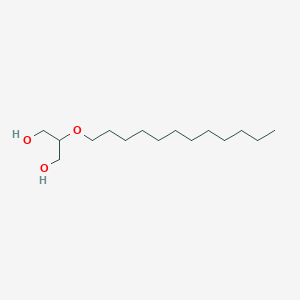

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
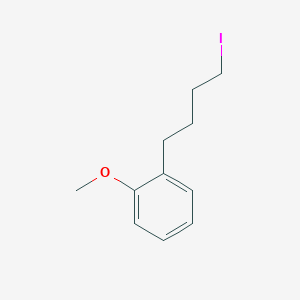


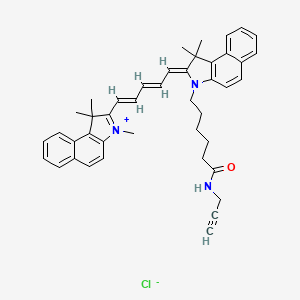
![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
